

# In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dibenzylhydrazine

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## Compound of Interest

Compound Name: 1,1-Dibenzylhydrazine

Cat. No.: B040788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **1,1-Dibenzylhydrazine**, a compound of interest in various chemical research and development sectors. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **1,1-Dibenzylhydrazine**.

## Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	10H	Aromatic protons (Ar-H)
3.85	s	4H	Methylene protons (CH <sub>2</sub> )
3.75	s (broad)	2H	Amine protons (NH <sub>2</sub> )

<sup>13</sup>C NMR (Carbon NMR) Data of **1,1-Dibenzylhydrazine** Monohydrochloride

Chemical Shift ( $\delta$ ) ppm	Assignment
138.5	Quaternary aromatic carbon (Ar-C)
128.9	Aromatic methine (Ar-CH)
128.4	Aromatic methine (Ar-CH)
127.3	Aromatic methine (Ar-CH)
58.0	Methylene carbon (CH <sub>2</sub> )

Note: Data for the free base was not explicitly found. The provided data is for the monohydrochloride salt in DMSO-d<sub>6</sub>.

## Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (amine)
3020 - 3080	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch (CH <sub>2</sub> )
1600, 1495, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
1450	Medium	CH <sub>2</sub> scissoring
700 - 750	Strong	Aromatic C-H out-of-plane bend

Note: Specific peak values for the free base are compiled from typical values for similar structures.

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
212	Moderate	[M] <sup>+</sup> (Molecular Ion)
121	Low	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) - Base Peak
65	Moderate	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 1,1-Dibenzylhydrazine

The synthesis of **1,1-Dibenzylhydrazine** can be achieved through the benzylation of hydrazine, as described by Hinman and Hamm (1959).

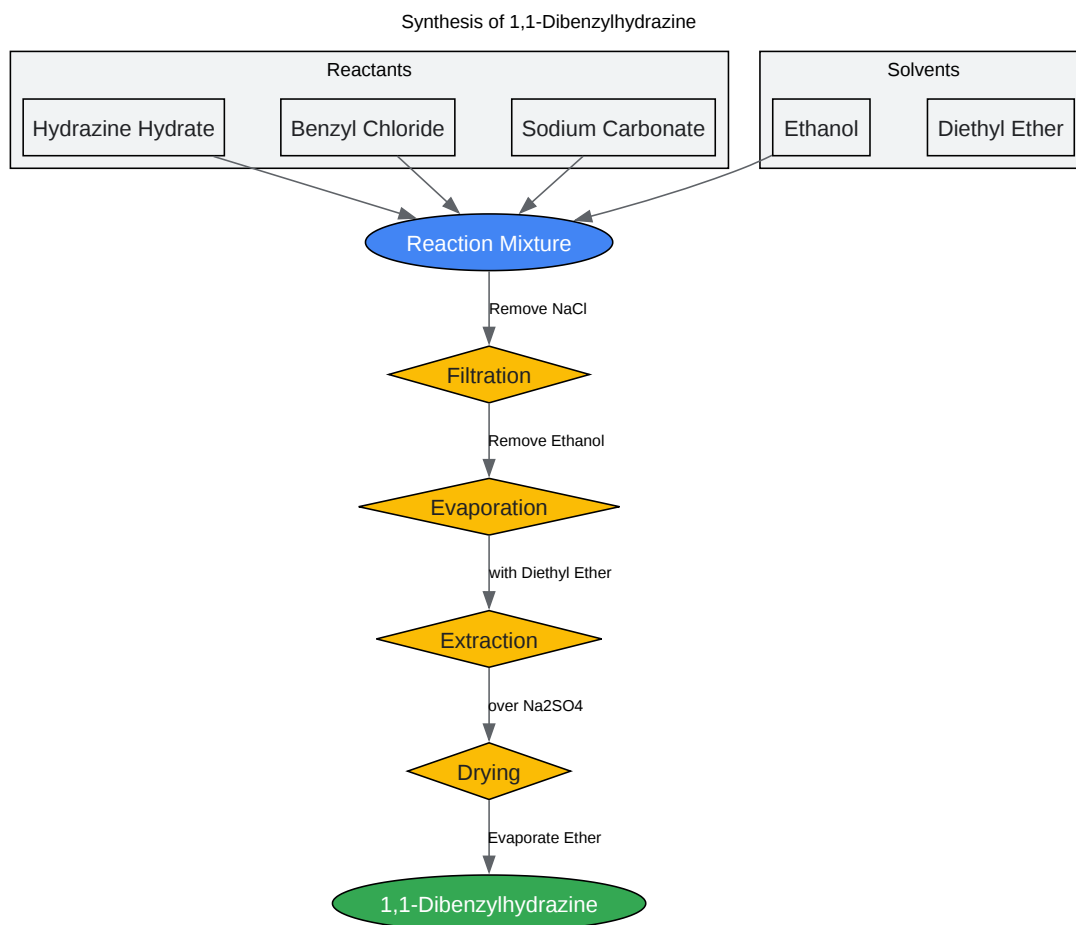
Materials:

- Hydrazine hydrate

- Benzyl chloride
- Ethanol
- Sodium carbonate
- Diethyl ether

Procedure:

- A solution of hydrazine hydrate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- The solution is cooled in an ice bath, and a solution of sodium carbonate is added.
- Benzyl chloride is added dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3-4 hours.
- The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.
- The ethanol is removed from the filtrate under reduced pressure.
- The remaining residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts and unreacted hydrazine.
- The ethereal layer is dried over anhydrous sodium sulfate.
- The diethyl ether is removed by rotary evaporation to yield crude **1,1-Dibenzylhydrazine**, which can be further purified by distillation under reduced pressure or recrystallization.



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Caption: Experimental workflow for the synthesis of **1,1-Dibenzylhydrazine**.

## Spectroscopic Analysis Protocols

### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
- The sample is dissolved in a suitable deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

### IR Spectroscopy:

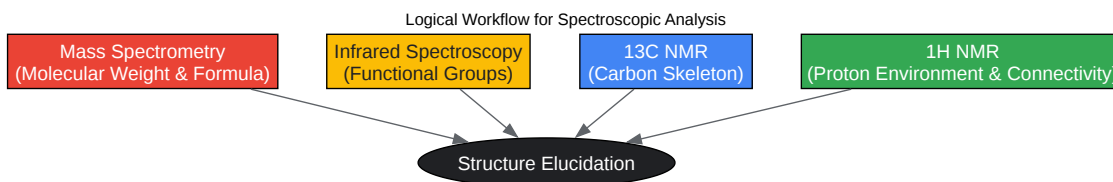
- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Samples can be analyzed as a thin film on NaCl plates (for oils) or as a KBr pellet (for solids).

### Mass Spectrometry:

- Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
- The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

## Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to elucidate the structure of the compound.



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